molecular formula C24H31ClN2O7 B13810626 2-Hydroxy Desipramine beta-D-Glucuronide

2-Hydroxy Desipramine beta-D-Glucuronide

Cat. No.: B13810626
M. Wt: 495.0 g/mol
InChI Key: MALKYTYKPCWFIV-CTQPIDSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy Desipramine beta-D-Glucuronide is a metabolite of desipramine, a tricyclic antidepressant. This compound is formed through the glucuronidation of 2-hydroxy desipramine, which is a hydroxylated derivative of desipramine. The glucuronidation process enhances the solubility of the compound, facilitating its excretion from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy Desipramine beta-D-Glucuronide involves the hydroxylation of desipramine followed by glucuronidation. The hydroxylation is typically carried out using cytochrome P450 enzymes, particularly CYP2D6, which introduces a hydroxyl group at the 2-position of desipramine. The resulting 2-hydroxy desipramine is then conjugated with glucuronic acid in the presence of UDP-glucuronosyltransferase enzymes to form the glucuronide .

Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors for enzyme-catalyzed reactions, ensuring high yield and purity of the final product. The reaction conditions are optimized for temperature, pH, and enzyme concentration to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy Desipramine beta-D-Glucuronide primarily undergoes metabolic reactions rather than chemical transformations. The key reactions include:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy Desipramine beta-D-Glucuronide has several applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of metabolites.

    Biology: Studied for its role in the metabolism of desipramine and its impact on pharmacokinetics.

    Medicine: Investigated for its potential therapeutic effects and its role in drug metabolism and excretion.

    Industry: Utilized in the development of assays for drug testing and monitoring

Mechanism of Action

The mechanism of action of 2-Hydroxy Desipramine beta-D-Glucuronide involves its formation and excretion as a metabolite of desipramine. Desipramine itself is a potent inhibitor of norepinephrine reuptake, and its hydroxylated and glucuronidated forms retain some of this activity. The compound interacts with norepinephrine transporters, reducing the reuptake of norepinephrine and thereby increasing its availability in the synaptic cleft .

Comparison with Similar Compounds

Uniqueness: 2-Hydroxy Desipramine beta-D-Glucuronide is unique due to its specific metabolic pathway involving both hydroxylation and glucuronidation. This dual modification enhances its solubility and facilitates its excretion, distinguishing it from other metabolites that may undergo only one type of modification .

Properties

Molecular Formula

C24H31ClN2O7

Molecular Weight

495.0 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C24H30N2O7.ClH/c1-25-11-4-12-26-17-6-3-2-5-14(17)7-8-15-13-16(9-10-18(15)26)32-24-21(29)19(27)20(28)22(33-24)23(30)31;/h2-3,5-6,9-10,13,19-22,24-25,27-29H,4,7-8,11-12H2,1H3,(H,30,31);1H/t19-,20-,21+,22-,24?;/m0./s1

InChI Key

MALKYTYKPCWFIV-CTQPIDSESA-N

Isomeric SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O.Cl

Canonical SMILES

CNCCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)OC4C(C(C(C(O4)C(=O)O)O)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.